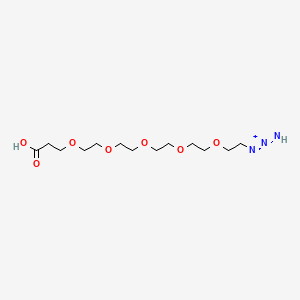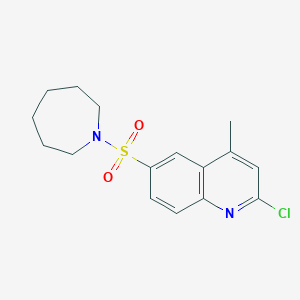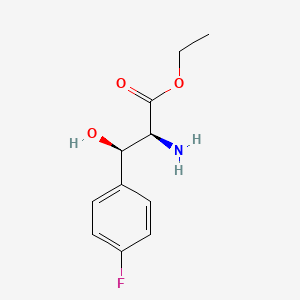
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor molecule, such as an α-keto ester, in the presence of a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, leading to consistent product quality and high yields. The use of flow chemistry also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted fluorophenyl derivatives.
科学的研究の応用
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate can be compared to other similar compounds, such as:
Ethyl (2S,3R)-2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl (2S,3R)-2-amino-3-(4-bromophenyl)-3-hydroxypropanoate: Similar structure but with a bromine atom instead of fluorine.
Ethyl (2S,3R)-2-amino-3-(4-methylphenyl)-3-hydroxypropanoate: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H14FNO3 |
|---|---|
分子量 |
227.23 g/mol |
IUPAC名 |
ethyl (2S,3R)-2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H14FNO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2,13H2,1H3/t9-,10+/m0/s1 |
InChIキー |
MWWXTRUQUZUSRU-VHSXEESVSA-N |
異性体SMILES |
CCOC(=O)[C@H]([C@@H](C1=CC=C(C=C1)F)O)N |
正規SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


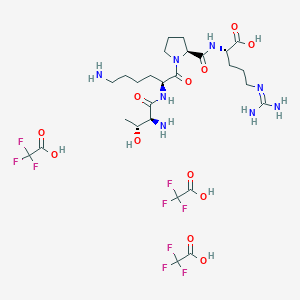
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456670.png)
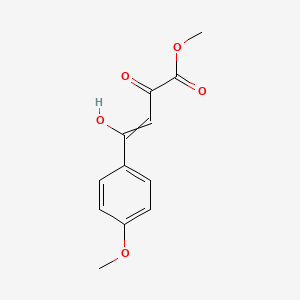
![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
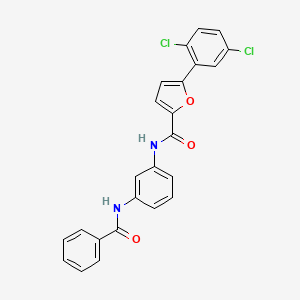
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)
![(1S,2R,5R,7R,8R,9R,11R,13S,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12456726.png)
